molecular formula C22H19N3O4S2 B11221261 N-(2,4-dimethoxyphenyl)-2-(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide CAS No. 6197-77-9

N-(2,4-dimethoxyphenyl)-2-(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide

Cat. No.: B11221261
CAS No.: 6197-77-9
M. Wt: 453.5 g/mol
InChI Key: KHQXJJJSWVWDLQ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core. Key structural elements include:

  • Position 3: A phenyl group.
  • Position 2: A sulfanylacetamide moiety substituted with a 2,4-dimethoxyphenyl group.
  • Position 4: A ketone oxygen.

The thieno[3,2-d]pyrimidine scaffold is known for its pharmacological versatility, with modifications at positions 2, 3, and 4 influencing target selectivity and potency. The 2,4-dimethoxyphenyl substituent likely enhances electronic and steric interactions with biological targets, while the sulfanylacetamide linker may improve solubility and binding affinity .

Properties

CAS No.

6197-77-9

Molecular Formula

C22H19N3O4S2

Molecular Weight

453.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C22H19N3O4S2/c1-28-15-8-9-16(18(12-15)29-2)23-19(26)13-31-22-24-17-10-11-30-20(17)21(27)25(22)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,23,26)

InChI Key

KHQXJJJSWVWDLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the phenyl and dimethoxyphenyl groups. Common reagents used in these reactions include thionyl chloride, phenylhydrazine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent due to its unique structure and biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound share the thieno[3,2-d]pyrimidin-4-one core but differ in substituents, leading to varied biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Thieno[3,2-d]pyrimidin-4-one Derivatives

Compound Name / ID Substituents (Positions) Biological Target / Activity Key Structural Differences vs. Target Compound References
Target Compound : N-(2,4-dimethoxyphenyl)-2-(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide - 3: Phenyl
- 2: N-(2,4-dimethoxyphenyl)sulfanylacetamide
Not explicitly stated (likely kinase/COX-2 inhibition)
Compound 18 (CK1 inhibitor) - 3: 2,4-Dimethoxyphenyl
- 2: N-(6-trifluoromethylbenzothiazol-2-yl)sulfanylacetamide
CK1 kinase Trifluoromethylbenzothiazole substituent enhances kinase selectivity
Compound 8 (Anti-inflammatory) - 3: Methanesulfonamide
- 2: Cyclohexylthio
COX-2, iNOS, ICAM-1 inhibition Cyclohexylthio group reduces steric bulk vs. phenyl
2-[(6-Ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide - 6: Ethyl
- 2: N-(4-nitrophenyl)sulfanylacetamide
Not stated Nitrophenyl group increases electron-withdrawing effects
N-(4-Methylphenyl)-2-[[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide - 3: 4-Chlorophenyl
- 2: N-(4-methylphenyl)sulfanylacetamide
Not stated Chlorophenyl and methylphenyl substituents alter hydrophobicity
N-(2-Chloro-4-methylphenyl)-2-[[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide - 3: Methyl
- 7: 4-Methylphenyl
- 2: N-(2-chloro-4-methylphenyl)sulfanylacetamide
Not stated Methyl groups at 3 and 7 positions enhance steric hindrance

Key Findings :

Substituent Effects on Kinase Inhibition :

  • The trifluoromethylbenzothiazole group in Compound 18 (CK1 inhibitor) improves kinase selectivity compared to the 2,4-dimethoxyphenyl group in the target compound .
  • Methyl or chloro substituents (e.g., Compound 15 ) may enhance steric interactions with hydrophobic kinase pockets .

Anti-Inflammatory Activity: Benzothieno[3,2-d]pyrimidin-4-one derivatives (e.g., Compound 8) with smaller thioether groups (e.g., cyclohexylthio) show potent COX-2 inhibition, suggesting the target compound’s phenyl group may reduce anti-inflammatory efficacy .

Solubility and Bioavailability :

  • Sulfanylacetamide linkers with polar groups (e.g., methoxy in the target compound) likely improve aqueous solubility compared to purely aromatic substituents .

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